2-Nitro-4-(pentafluorosulfanyl)aniline
Overview
Description
2-Nitro-4-(pentafluorosulfanyl)aniline is an organic compound characterized by the presence of a nitro group and a pentafluorosulfanyl group attached to an aniline ring. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 4-(pentafluorosulfanyl)aniline using nitric acid under controlled conditions . The reaction conditions must be carefully monitored to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2-Nitro-4-(pentafluorosulfanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(pentafluorosulfanyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major product is 2-Amino-4-(pentafluorosulfanyl)aniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
2-Nitro-4-(pentafluorosulfanyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-4-(pentafluorosulfanyl)aniline involves its interaction with molecular targets through its electron-withdrawing nitro and pentafluorosulfanyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.
2-Nitro-4-(methylsulfonyl)aniline: Contains a methylsulfonyl group, which imparts different electronic properties compared to the pentafluorosulfanyl group.
Uniqueness
2-Nitro-4-(pentafluorosulfanyl)aniline is unique due to the presence of the pentafluorosulfanyl group, which provides higher chemical stability and a stronger electron-withdrawing effect compared to other similar compounds. This makes it particularly valuable in applications requiring robust and highly reactive intermediates .
Properties
IUPAC Name |
2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHNGNESYMJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of synthesizing 2-Nitro-4-(pentafluorosulfanyl)aniline?
A1: This compound serves as a crucial precursor for synthesizing various SF5-containing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles []. These heterocyclic compounds are valuable building blocks in pharmaceuticals and agrochemicals due to the unique properties imparted by the pentafluorosulfanyl (SF5) group.
Q2: How is this compound synthesized?
A2: The synthesis involves a two-step process:
- Direct amination: 1-Nitro-3-(pentafluorosulfanyl)benzene reacts with 1,1,1-trimethylhydrazinium iodide in the presence of potassium tert-butoxide (tBuOK) and dimethyl sulfoxide (DMSO) to yield this compound []. This reaction proceeds through a vicarious nucleophilic substitution of hydrogen.
- Reduction: The nitro group in this compound is subsequently reduced using hydrogen gas and Raney nickel as a catalyst []. This step generates the desired 4-(pentafluorosulfanyl)benzene-1,2-diamine, which can be further utilized to synthesize the aforementioned heterocyclic compounds.
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